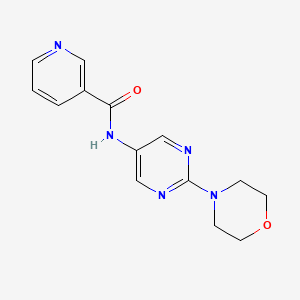
N-(2-morpholinopyrimidin-5-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholinopyrimidin-5-yl)nicotinamide is a synthetic organic compound with the molecular formula C14H15N5O2. It is characterized by the presence of a morpholinopyrimidine moiety attached to a nicotinamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinopyrimidin-5-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:
-
Formation of the Morpholinopyrimidine Core: : The synthesis begins with the preparation of the morpholinopyrimidine core. This can be achieved by reacting 2-chloropyrimidine with morpholine under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Coupling with Nicotinamide: : The morpholinopyrimidine intermediate is then coupled with nicotinamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反应分析
Types of Reactions
N-(2-morpholinopyrimidin-5-yl)nicotinamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or nicotinamide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
-
Biology: : It has been investigated for its biological activities, including anti-inflammatory and anti-cancer properties. Studies have shown that it can inhibit the production of pro-inflammatory mediators and exhibit cytotoxic effects against certain cancer cell lines .
-
Medicine: : Due to its biological activities, N-(2-morpholinopyrimidin-5-yl)nicotinamide is being explored as a potential therapeutic agent for the treatment of inflammatory diseases and cancer .
-
Industry: : The compound’s unique chemical properties make it useful in various industrial applications, such as in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound has been shown to target enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response .
-
Pathways Involved: : By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators like prostaglandins and nitric oxide, thereby exerting its anti-inflammatory effects .
相似化合物的比较
N-(2-morpholinopyrimidin-5-yl)nicotinamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol share structural similarities with this compound .
-
Uniqueness: : this compound is unique due to its specific combination of the morpholinopyrimidine and nicotinamide moieties, which confer distinct biological activities and chemical properties. Its ability to inhibit both COX and iNOS enzymes makes it particularly valuable in anti-inflammatory research .
属性
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13(11-2-1-3-15-8-11)18-12-9-16-14(17-10-12)19-4-6-21-7-5-19/h1-3,8-10H,4-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUMMVIVRKDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2699506.png)
![1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2699507.png)
![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)
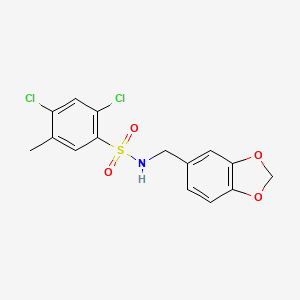
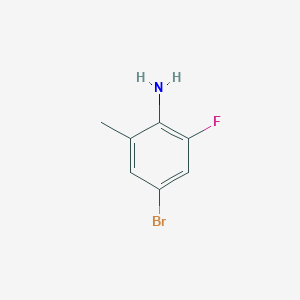
![4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2699515.png)
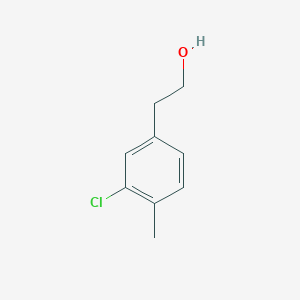
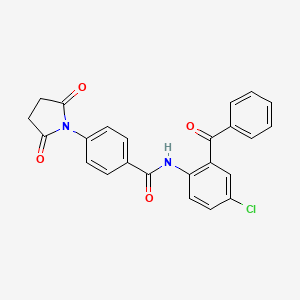
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2699520.png)
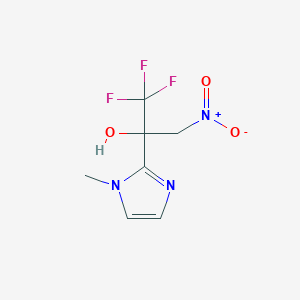
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2699524.png)
![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)
![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)

